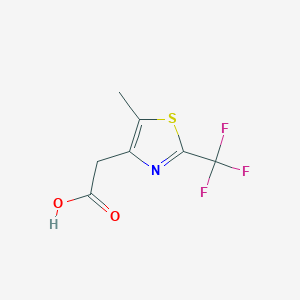
(1H-Indol-3-yl)methanamine-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Indol-3-yl)methanamine-D4: is a deuterated derivative of (1H-Indol-3-yl)methanamine, which is an indole derivative. Indole derivatives are significant in various fields, including medicinal chemistry, due to their diverse biological activities. The deuterated form, this compound, is often used in research to study metabolic pathways and mechanisms of action due to the presence of deuterium atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)methanamine-D4 typically involves the introduction of deuterium atoms into the indole structure. One common method is the reduction of (1H-Indol-3-yl)methanone using deuterated reducing agents. The reaction conditions often include:
Deuterated reducing agents: such as lithium aluminum deuteride (LiAlD4).
Solvents: typically anhydrous solvents like tetrahydrofuran (THF).
Temperature: the reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(1H-Indol-3-yl)methanamine-D4 undergoes various chemical reactions, including:
Oxidation: where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: further reduction can lead to the formation of more deuterated derivatives.
Substitution: the indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: like lithium aluminum deuteride (LiAlD4) for deuteration.
Substitution reagents: including halogens and other electrophiles.
Major Products
Oxidation products: imines, nitriles.
Reduction products: more deuterated derivatives.
Substitution products: halogenated indoles, nitroindoles.
科学的研究の応用
(1H-Indol-3-yl)methanamine-D4 is used in various scientific research applications:
Chemistry: as a precursor in the synthesis of complex molecules.
Biology: to study metabolic pathways and enzyme interactions.
Medicine: in drug development and pharmacokinetic studies.
Industry: in the production of deuterated compounds for research and development.
作用機序
The mechanism of action of (1H-Indol-3-yl)methanamine-D4 involves its interaction with biological molecules. The presence of deuterium atoms can affect the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into molecular targets and pathways.
類似化合物との比較
Similar Compounds
(1H-Indol-3-yl)methanamine: the non-deuterated form.
(1H-Indol-3-yl)methanol: an alcohol derivative.
(1H-Indol-3-yl)acetic acid: an acid derivative.
Uniqueness
The uniqueness of (1H-Indol-3-yl)methanamine-D4 lies in its deuterium atoms, which provide distinct advantages in research. Deuterium’s different nuclear properties compared to hydrogen make it valuable in nuclear magnetic resonance (NMR) studies and in tracing metabolic pathways.
特性
分子式 |
C9H10N2 |
|---|---|
分子量 |
150.21 g/mol |
IUPAC名 |
(4,5,6,7-tetradeuterio-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2/i1D,2D,3D,4D |
InChIキー |
JXYGLMATGAAIBU-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CN)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



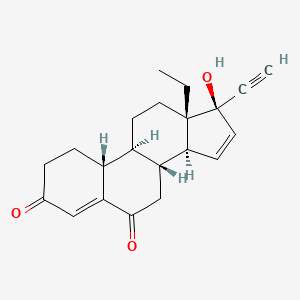
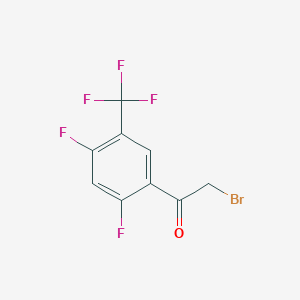
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
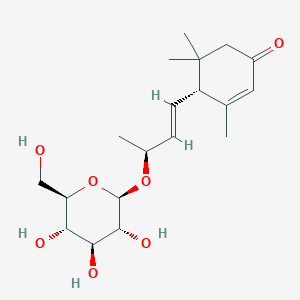

![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
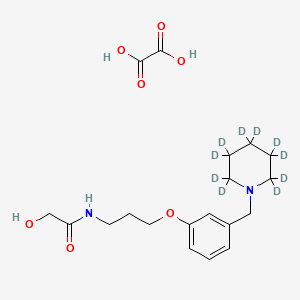
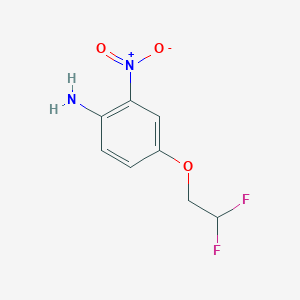
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
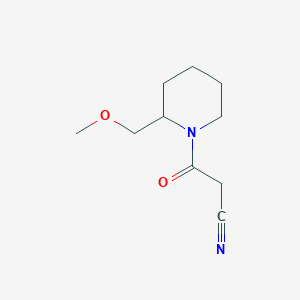
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)
